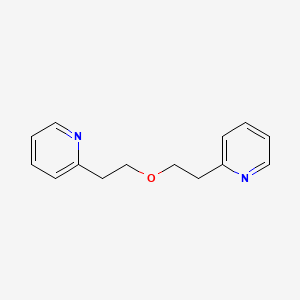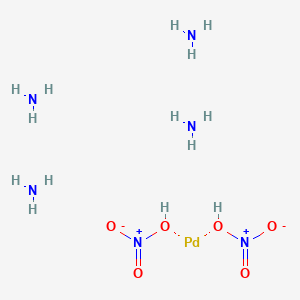
(Nitrooxy)palladio nitrate tetraamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Nitrooxy)palladio nitrate tetraamine, also known as tetraamminepalladium(II) nitrate, is a coordination compound with the chemical formula Pd(NH3)4(NO3)2. This compound features a central palladium ion coordinated by four ammonia molecules and two nitrate ions. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Nitrooxy)palladio nitrate tetraamine typically involves the reaction of palladium(II) chloride with ammonia in the presence of nitric acid. The reaction proceeds as follows: [ \text{PdCl}_2 + 4\text{NH}_3 + 2\text{HNO}_3 \rightarrow \text{Pd(NH}_3\text{)}_4(\text{NO}_3\text{)}_2 + 2\text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity palladium metal, which is dissolved in fuming nitric acid to form palladium nitrate. This solution is then treated with ammonia to yield the desired tetraamine complex .
Analyse Chemischer Reaktionen
Types of Reactions
(Nitrooxy)palladio nitrate tetraamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(IV) complexes.
Reduction: It can be reduced to palladium metal or lower oxidation state palladium complexes.
Substitution: The ammonia ligands can be substituted with other ligands such as phosphines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as triphenylphosphine or thiourea under mild conditions.
Major Products Formed
Oxidation: Palladium(IV) nitrate complexes.
Reduction: Palladium metal or palladium(0) complexes.
Substitution: Various palladium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
(Nitrooxy)palladio nitrate tetraamine is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are essential for forming carbon-carbon bonds in the synthesis of pharmaceuticals and fine chemicals .
Biology and Medicine
In biological research, this compound is used to study the interactions of palladium complexes with biomolecules.
Industry
Industrially, this compound is used in the production of heterogeneous catalysts for various chemical processes, including the isomerization of alkanes and the oxidation of propylene to propylene oxide .
Wirkmechanismus
The mechanism of action of (Nitrooxy)palladio nitrate tetraamine involves the coordination of the palladium ion with ligands, which facilitates various catalytic processes. The palladium ion acts as a Lewis acid, activating substrates for nucleophilic attack. In biological systems, the compound can interact with cellular components, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraammineplatinum(II) nitrate: Similar structure but with platinum instead of palladium.
Palladium(II) nitrate: Lacks the ammonia ligands, resulting in different reactivity and applications.
Uniqueness
(Nitrooxy)palladio nitrate tetraamine is unique due to its specific coordination environment, which imparts distinct catalytic properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications .
Eigenschaften
Molekularformel |
H14N6O6Pd |
|---|---|
Molekulargewicht |
300.57 g/mol |
IUPAC-Name |
azane;nitric acid;palladium |
InChI |
InChI=1S/2HNO3.4H3N.Pd/c2*2-1(3)4;;;;;/h2*(H,2,3,4);4*1H3; |
InChI-Schlüssel |
DIJATZHSLJVAHU-UHFFFAOYSA-N |
Kanonische SMILES |
N.N.N.N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B12505461.png)
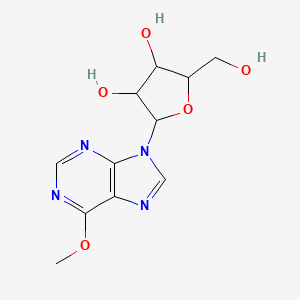
![methyl 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylate 5,5-dioxide](/img/structure/B12505472.png)
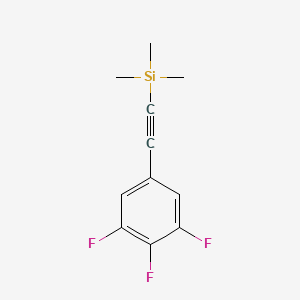
![zinc;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate](/img/structure/B12505500.png)
![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B12505505.png)
![1-[2,4-Dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B12505518.png)

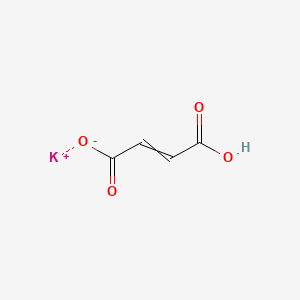
![(3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B12505547.png)
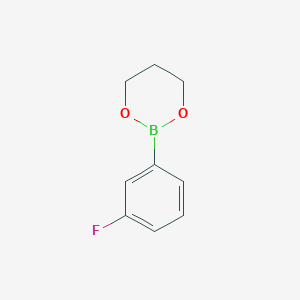

![2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol](/img/structure/B12505558.png)
